2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one
Description
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Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O2S/c1-19-9-7-13-22-17-23-28(34-26(19)22)30-27(21-11-3-2-4-12-21)31-29(23)35-18-25(33)32-16-8-14-20-10-5-6-15-24(20)32/h2-7,9-13,15H,8,14,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPCXOUMJVKXBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)N4CCCC5=CC=CC=C54)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 485.58 g/mol. The structure features a chromeno-pyrimidine core linked to a tetrahydroquinoline moiety, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C29H25N3O2S |
| Molecular Weight | 485.58 g/mol |
| IUPAC Name | This compound |
Biological Activity
Research indicates that this compound exhibits significant anticancer , antimicrobial , and anti-inflammatory properties. These activities are attributed to its ability to interact with various biological macromolecules, including enzymes and receptors involved in disease processes.
Anticancer Activity
Studies have shown that the compound can inhibit the proliferation of cancer cells through multiple mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism and survival pathways.
- Apoptosis Induction : The compound has been observed to induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways.
Antimicrobial Properties
The compound has demonstrated activity against various pathogens:
- Bacterial Inhibition : It shows effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Preliminary tests indicate antifungal properties that warrant further exploration.
Anti-inflammatory Effects
The compound's anti-inflammatory activity may be linked to its ability to modulate cytokine production and inhibit inflammatory pathways.
The mechanism of action involves binding to specific molecular targets:
- Target Interaction : The chromeno[2,3-d]pyrimidine core interacts with enzymes and receptors, potentially altering their activity.
- Pathway Modulation : By affecting signaling pathways related to cell proliferation and inflammation, the compound can exert its therapeutic effects.
Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
-
Study on Cancer Cell Lines : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability in breast and prostate cancer cell lines.
- Cell Lines Tested : MCF7 (breast cancer), PC3 (prostate cancer)
- IC50 Values : Approximately 15 µM for MCF7 and 20 µM for PC3.
-
Antimicrobial Assays : Another study evaluated its antimicrobial properties against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other chromeno[2,3-d]pyrimidine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4H-Chromene Derivatives | Contains chromene ring | Anticancer, antimicrobial |
| 5H-Chromeno[2,3-D]pyrimidine Derivatives | Similar pyrimidine structure | Anticancer properties |
| Pyrazolo[3,4-D]pyrimidine Derivatives | Different heterocyclic structure | Antimicrobial effects |
The unique combination of functional groups in this compound enhances its efficacy compared to other structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
